6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C14H16N2O3 . It is a specialty product often used for proteomics research . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O3/c1-2-3-9-11-8(13(16)17)6-10(7-4-5-7)14-12(11)18-15-9/h6-7H,2-5H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.288 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 428.1±45.0 °C at 760 mmHg . The melting point of the compound is not available .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Yakovenko and Vovk (2021) developed effective approaches for the synthesis of heterocyclic systems similar to the chemical structure . Their research focused on convenient methods for obtaining compounds with good yields, highlighting the importance of such compounds in scientific research (Yakovenko & Vovk, 2021).
Antibacterial Applications
- Research by Bouzard et al. (1992) demonstrated the antibacterial potential of compounds structurally related to 6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid. Their study synthesized and evaluated the structure-activity relationships of similar compounds, providing insights into their use as antibacterial agents (Bouzard et al., 1992).
Heterocyclic Synthesis
- Guleli et al. (2019) described a method for synthesizing substituted derivatives related to the chemical compound of interest. Their method involved catalytic synthesis and computational elucidation, which is relevant for creating various compounds for scientific research (Guleli et al., 2019).
- Xiao et al. (2014) focused on synthesizing pyridine derivatives, which shares a structural similarity with the compound . Their research offers insights into the synthesis process and potential applications of such compounds in various scientific domains (Xiao et al., 2014).
Applications in Library Generation and Combinatorial Chemistry
- Volochnyuk et al. (2010) explored the generation of a library of fused pyridine-4-carboxylic acids, including structures similar to this compound. This research is pivotal for understanding the diverse applications of such compounds in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6-cyclopropyl-3-(2-methylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-7(2)5-11-12-9(14(17)18)6-10(8-3-4-8)15-13(12)19-16-11/h6-8H,3-5H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWUDYZTCMRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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